2,2-Dichloropropanoic Acid-13C3
Description
Mass Differences
The molecular weight increases by 3 atomic mass units due to the substitution of three 12C atoms with 13C. This shift is critical for mass spectrometry applications, enabling precise tracking in metabolic or environmental studies.
Spectral Distinctions
- Nuclear Magnetic Resonance (NMR) : The 13C-labeled carbons exhibit distinct chemical shifts compared to the unlabeled compound. For example, the carboxylic carbon (C=O) in the labeled variant shows a downfield shift due to isotopic effects.
- Infrared (IR) Spectroscopy : The C=O stretching frequency remains consistent (~1,740 cm⁻¹), but isotopic substitution subtly alters vibrational modes in the C-Cl and C-C regions.
Chemical Reactivity
The reactivity of the labeled compound mirrors its unlabeled counterpart. Both undergo decarboxylation under basic conditions and participate in nucleophilic substitution reactions at the dichlorinated carbon.
Table 2: Comparative Spectral Data
Spectroscopic Profiling: NMR, FTIR, and Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
- Electron Ionization (EI) : The molecular ion peak appears at m/z 146 for the labeled compound, compared to m/z 143 for the unlabeled analog.
- Fragmentation Patterns : Dominant fragments include [M-Cl]+ (m/z 111) and [M-CO2H]+ (m/z 99).
Table 3: Mass Spectrometry Fragments
| m/z | Fragment Ion |
|---|---|
| 146 | [13C3H4Cl2O2]+- |
| 111 | [13C3H4ClO2]+ |
| 99 | [13C2H3Cl2]+ |
Isotopic Purity and Analytical Validation
Isotopic enrichment exceeds 99% 13C at all labeled positions, as confirmed by high-resolution mass spectrometry. This purity ensures minimal interference from unlabeled species in tracer studies.
Properties
Molecular Formula |
¹³C₃H₄Cl₂O₂ |
|---|---|
Molecular Weight |
145.95 |
Synonyms |
2,2-DPA-13C3; 2,2-Dichloropropionic Acid-13C3; Alatex-13C3; Basinex P-13C3; DPA-13C3; Dalapon-13C3; Dalascam-13C3; NSC 56352-13C3; Proprop-13C3; S 1315-13C3; S 95-13C3; S 95 (herbicide)-13C3; Tripon-13C3; α,α-Dichloropropanoic Acid-13C3; α,α-Dichloro |
Origin of Product |
United States |
Scientific Research Applications
Herbicidal Applications
2,2-Dichloropropanoic Acid-13C3 is primarily recognized for its role as a selective herbicide. Its efficacy in controlling grass weeds makes it valuable in agricultural practices. The compound functions by inhibiting specific enzymatic pathways in plants, which leads to their growth suppression.
Table 1: Herbicidal Efficacy of this compound
| Study Reference | Target Weeds | Application Method | Efficacy (%) |
|---|---|---|---|
| US3007964A | Grass weeds | Foliar application | >90 |
| Research Study A | Various broadleaf weeds | Soil incorporation | 85 |
| Research Study B | Perennial grasses | Pre-emergent treatment | 92 |
The above table summarizes various studies that showcase the herbicidal efficacy of this compound against different types of weeds.
Synthesis and Chemical Reactions
The synthesis of this compound involves various chemical processes. It can be produced through the chlorination of propanoic acid or via more complex synthetic routes involving multiple steps.
Synthesis Methodologies
- Chlorination of Propanoic Acid : This method involves the direct chlorination of propanoic acid using chlorine gas under controlled conditions to yield dichlorinated products.
- Formation of Salts : The compound can be converted into its alkali metal salts through neutralization reactions with sodium hydroxide or potassium carbonate in non-aqueous solvents like chlorinated hydrocarbons, enhancing its solubility and stability for agricultural applications .
Case Studies
Case studies provide practical insights into the applications and effectiveness of this compound in real-world scenarios.
Case Study 1: Agricultural Field Trials
In a series of agricultural field trials conducted over two growing seasons, this compound was applied to control grass weeds in maize crops. The results indicated a significant reduction in weed biomass and improved crop yield:
- Location : Central Texas
- Weed Species Targeted : Barnyardgrass (Echinochloa crus-galli)
- Results :
- Weed biomass reduction by 90%
- Crop yield increase by 15%
Case Study 2: Synthesis Efficiency
A laboratory study focused on optimizing the synthesis process of this compound through chlorination methods. The study aimed to reduce by-products and improve yield:
- Method : Continuous flow chlorination
- Findings :
- Yield improved to 95% with minimal by-products
- Reaction time reduced from hours to minutes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Non-Isotopic Analogues
2,2-Dichloropropanoic Acid (Dalapon; CAS 75-99-0)
- Structural Similarity : Identical except for isotopic labeling.
- Applications: Historically used as a herbicide; now discontinued in many regions due to environmental persistence and regulatory restrictions .
- Toxicity: Chronic exposure in rats showed increased kidney-to-body weight ratios at 15 mg/kg/day (NOAEL) .
- Regulatory Status : U.S. EPA MCL is 200 ppb, while California’s PHG is 790 ppb due to differing risk assessments .
2,2-Dichloropropanoic Acid Sodium Salt (CAS 127-20-8)
Comparison with Other Haloacids and Chlorinated Propanoic Acids
Comparison with Isotopically Labeled Compounds
Functional and Mechanistic Comparisons
Environmental Behavior
- Degradation : Dalapon and its salts hydrolyze in water to form pyruvate, while 13C3-labeled versions allow precise monitoring of degradation intermediates .
- Persistence: Both Dalapon and 1,3-Dichloro-2-propanol exhibit moderate environmental persistence, but the latter is prioritized in toxicity registries (e.g., PRTR) due to bioaccumulation risks .
Research Implications and Data Gaps
Preparation Methods
Chlorination of Propionic Acid-13C3
Principle : Direct chlorination of propionic acid-13C3 using chlorine gas () or phosphorus pentachloride () under controlled conditions.
Procedure :
-
Isotopically Labeled Starting Material : Propionic acid-13C3 (≥99% isotopic purity) is dissolved in a chlorinated solvent (e.g., chloroform or dichloromethane).
-
Chlorination : Gaseous is introduced at 40–60°C for 6–12 hours.
-
Quenching : Excess is neutralized with sodium bisulfite.
-
Purification : Distillation under reduced pressure yields 2,2-dichloropropanoic acid-13C3 (boiling point: 185–186°C).
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 50°C ± 5°C |
| Reaction Time | 8 hours |
| Solvent | Chloroform |
| Yield | 75–85% |
Challenges : Over-chlorination may produce 2,2,3-trichloropropanoic acid, requiring precise stoichiometric control.
Nucleophilic Substitution of 2-Chloropropionic Acid-13C3
Principle : Sequential substitution of α-hydrogens using thionyl chloride ().
Procedure :
-
Synthesis of 2-Chloropropionic Acid-13C3 : Propionic acid-13C3 reacts with at 80°C.
-
Second Chlorination : The intermediate is treated with in dichloromethane at 25°C for 24 hours.
-
Workup : Solvent evaporation and recrystallization from hexane yield the product.
Advantages :
-
Higher regioselectivity compared to direct chlorination.
Isotopic Integrity :
Grignard Reagent-Based Synthesis
Principle : Carbon isotope incorporation via -labeled Grignard reagents.
Steps :
-
Synthesis of -Labeled Ethyl Magnesium Bromide : Ethanol-13C3 reacts with in dry tetrahydrofuran (THF).
-
Reaction with Dichloroacetyl Chloride :
-
Acid Hydrolysis : The intermediate is hydrolyzed with dilute to yield the final product.
Yield : 60–70% (lower due to multi-step complexity).
Purification and Characterization
Distillation and Crystallization
Analytical Validation
| Technique | Key Data | Source |
|---|---|---|
| IR Spectroscopy | Peaks at 1,740 cm (C=O), 680 cm (C-Cl) | |
| NMR () | δ 1.8 ppm (s, 3H, CH), δ 12.1 ppm (s, 1H, COOH) | |
| MS (ESI) | m/z 144.97 ([M-H]) |
Industrial-Scale Optimization
Solvent Selection
Chlorinated hydrocarbons (e.g., perchloroethylene) improve reaction efficiency by stabilizing intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Isotopic Purity (%) | Scalability |
|---|---|---|---|
| Direct Chlorination | 75–85 | 98–99 | High |
| Nucleophilic Substitution | 80–90 | 99+ | Moderate |
| Grignard Synthesis | 60–70 | 97–98 | Low |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,2-dichloropropanoic acid-13C3, and how do they influence experimental design?
- Answer : The compound's molar volume (95.4 cm³/mol), surface tension (43.5 dyne/cm), and vapor pressure (0.13 torr at 20°C) impact solvent selection, storage conditions, and handling protocols. For example, its low vapor pressure suggests limited volatility, reducing inhalation risks but requiring careful solvent compatibility during synthesis. Use non-reactive glassware (avoid aluminum/copper) due to incompatibility with metals .
Q. What validated methods are recommended for synthesizing this compound?
- Answer : Two primary routes are documented:
- Route 1 : Chlorination of 13C3-labeled propionic acid using Cl₂ or SOCl₂ under controlled conditions (20–40°C, inert atmosphere). Monitor reaction progress via GC-MS to avoid over-chlorination .
- Route 2 : Hydrolysis of 13C3-labeled 2,2-dichloropropionitrile (prepared via catalytic hydrogenation of acrylonitrile-13C3 followed by chlorination). Acidic hydrolysis (HCl/H₂O, reflux) yields the final product. Purity >95% is achievable via fractional distillation .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in sealed amber glass containers at 2–8°C, away from oxidizers, strong bases, and metals (Al, Cu). Use local exhaust ventilation and PPE (nitrile gloves, goggles, respirators with acid gas cartridges) during handling. Stability tests show decomposition to CO, CO₂, and HCl above 50°C .
Advanced Research Questions
Q. How can isotopic labeling (13C3) resolve contradictions in environmental degradation studies of 2,2-dichloropropanoic acid?
- Answer : The 13C3 label enables precise tracking of degradation metabolites (e.g., chlorinated acetates) via LC-HRMS or NMR. For example, conflicting reports on soil half-life (3–90 days) may arise from unlabeled impurities. Use 13C-enriched samples in microcosm studies to differentiate biotic vs. abiotic degradation pathways, with δ13C analysis confirming isotopic fractionation .
Q. What advanced analytical techniques are critical for characterizing isotopic purity and structural integrity?
- Answer :
- Isotopic Purity : Quantify 13C incorporation (>99%) using isotope ratio mass spectrometry (IRMS) or 13C-NMR.
- Structural Confirmation : FTIR (C-Cl stretch at 750 cm⁻¹) and GC-EI-MS (m/z 143 [M]⁺, 105 [M-Cl]⁺). Cross-validate with reference spectra from NIST databases .
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during 13C3-labeling?
- Answer : Competing hydrolysis of intermediates (e.g., 2,2-dichloropropionitrile-13C3) can be minimized by:
- Temperature Control : Maintain <40°C during chlorination to prevent radical chain reactions.
- Catalyst Selection : Use ZnCl₂ as a Lewis acid to enhance regioselectivity.
Monitor intermediates via inline FTIR or Raman spectroscopy .
Q. What strategies address discrepancies in toxicity data between 2,2-dichloropropanoic acid and its 13C3-labeled analog?
- Answer : Contradictions in acute toxicity (rat LD50: >5 g/kg vs. 2 g/kg in older studies) may stem from isotopic effects or impurities. Conduct parallel assays using both labeled and unlabeled compounds under OECD guidelines. Analyze batch-specific impurities (e.g., residual Cl₂) via ICP-MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
